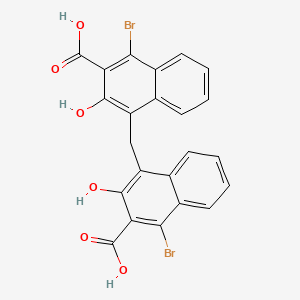
1,3,5-Cycloheptatriene, 7-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Cycloheptatriene, 7-iodo- is an organic compound with the molecular formula C7H7I It is a derivative of cycloheptatriene, where an iodine atom is substituted at the seventh position of the cycloheptatriene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Cycloheptatriene, 7-iodo- can be synthesized through several methods. One common approach involves the iodination of cycloheptatriene. This reaction typically requires the presence of an iodine source, such as iodine (I2), and a suitable oxidizing agent to facilitate the substitution reaction. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the seventh position.
Industrial Production Methods
Industrial production of 1,3,5-Cycloheptatriene, 7-iodo- may involve large-scale iodination processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Cycloheptatriene, 7-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of cycloheptatriene or other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted cycloheptatriene derivatives.
Oxidation Reactions: Products can range from cycloheptatriene oxides to carboxylic acids, depending on the extent of oxidation.
Reduction Reactions: Products include cycloheptatriene and other reduced derivatives.
Scientific Research Applications
1,3,5-Cycloheptatriene, 7-iodo- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Cycloheptatriene, 7-iodo- involves its interaction with molecular targets through various pathways. The iodine atom can participate in electrophilic or nucleophilic interactions, depending on the reaction conditions. The compound’s reactivity is influenced by the electronic structure of the cycloheptatriene ring and the presence of the iodine substituent.
Comparison with Similar Compounds
1,3,5-Cycloheptatriene, 7-iodo- can be compared with other similar compounds, such as:
Cycloheptatriene: The parent compound without the iodine substituent.
1,3,5-Cycloheptatriene, 7-bromo-: A similar compound with a bromine substituent instead of iodine.
1,3,5-Cycloheptatriene, 7-chloro-: A similar compound with a chlorine substituent instead of iodine.
Uniqueness
The presence of the iodine atom in 1,3,5-Cycloheptatriene, 7-iodo- imparts unique chemical properties, such as increased reactivity and potential for specific interactions in chemical and biological systems. This makes it a valuable compound for various research applications.
Properties
CAS No. |
142182-71-6 |
|---|---|
Molecular Formula |
C7H7I |
Molecular Weight |
218.03 g/mol |
IUPAC Name |
7-iodocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7H7I/c8-7-5-3-1-2-4-6-7/h1-7H |
InChI Key |
AQWWXWSXTIHEKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12550163.png)
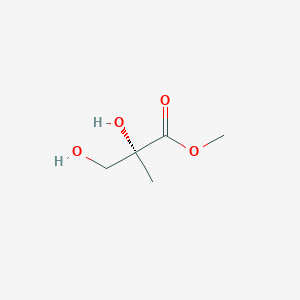
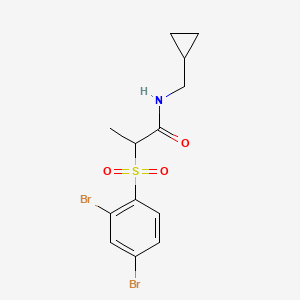
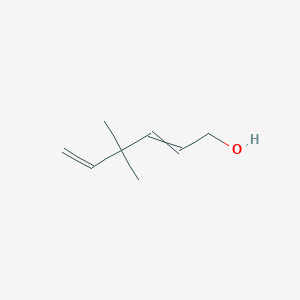

![3-(5-{[(Pyridin-3-yl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550199.png)
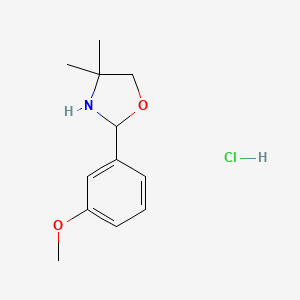
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-3-nitro-](/img/structure/B12550211.png)
![Bicyclo[5.2.2]undeca-8,10-diene](/img/structure/B12550214.png)
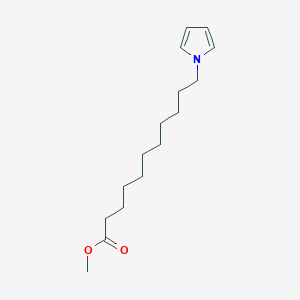
![4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one](/img/structure/B12550231.png)


